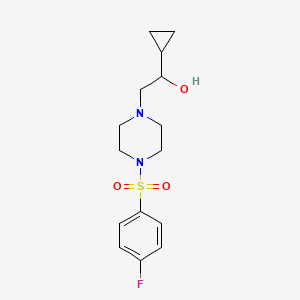
1-Cyclopropyl-2-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-Cyclopropyl-2-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)ethanol is a useful research compound. Its molecular formula is C15H21FN2O3S and its molecular weight is 328.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-Cyclopropyl-2-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)ethanol is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a cyclopropyl group, a piperazine moiety, and a sulfonyl group attached to a fluorophenyl ring. This structural arrangement enhances its metabolic stability and bioavailability, making it a promising candidate for drug development.
| Structural Feature | Description |
|---|---|
| Cyclopropyl Group | Enhances metabolic stability |
| Piperazine Moiety | Associated with various pharmacological effects |
| Sulfonyl Group | Influences biological activity |
Target Enzyme: PARP1
The primary biological target of this compound is Poly(ADP-ribose) polymerase 1 (PARP1), an enzyme crucial for DNA repair mechanisms. The inhibition of PARP1 leads to the accumulation of DNA damage in cancer cells, particularly those with defective DNA repair pathways.
Mode of Action
The compound interacts with PARP1 through hydrogen bonding and hydrophobic interactions, which are critical for its inhibitory effects. This interaction results in the following biochemical consequences:
- Inhibition of DNA Repair: By blocking PARP1 activity, the compound prevents effective DNA repair, leading to increased cell death in cancer cells.
- Induction of Apoptosis: Enhanced phosphorylation of H2AX and activation of caspases indicate that the compound promotes apoptotic pathways in cancer cells .
Anticancer Effects
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown efficacy against various cancer cell lines, including breast cancer cells. The following table summarizes key findings from studies evaluating its anticancer properties:
Other Biological Activities
In addition to its anticancer properties, the compound may exhibit other biological activities:
- Antimicrobial Activity: Some derivatives of piperazine compounds have shown antibacterial properties, suggesting potential applications in treating infections .
- Enzyme Inhibition: The compound has been studied for its ability to inhibit enzymes such as tyrosinase, which is relevant in skin pigmentation disorders .
Case Studies and Research Findings
Several research studies have explored the biological activity of related compounds and their mechanisms:
- PARP Inhibition Studies:
-
Molecular Docking Simulations:
- Molecular docking studies revealed that the compound binds effectively to the active site of PARP1, providing insights into optimizing its structure for enhanced efficacy .
- Comparative Analysis:
Eigenschaften
IUPAC Name |
1-cyclopropyl-2-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN2O3S/c16-13-3-5-14(6-4-13)22(20,21)18-9-7-17(8-10-18)11-15(19)12-1-2-12/h3-6,12,15,19H,1-2,7-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGNPUUDQZFVLRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














